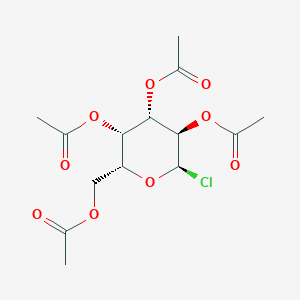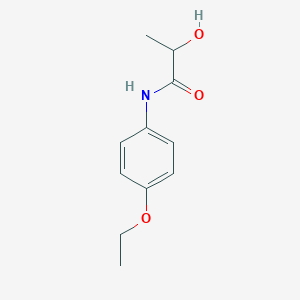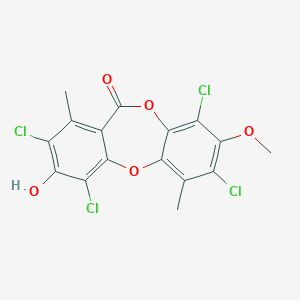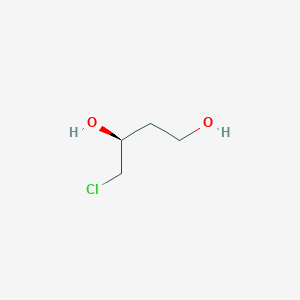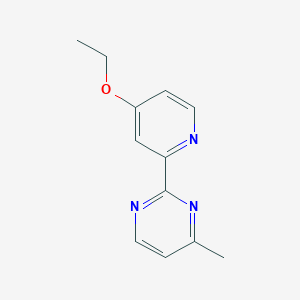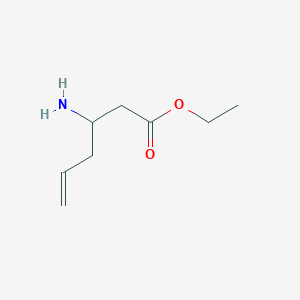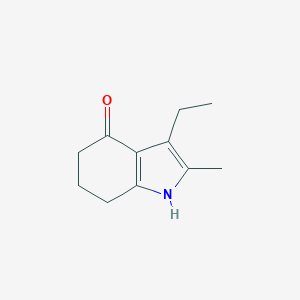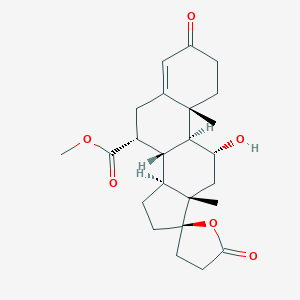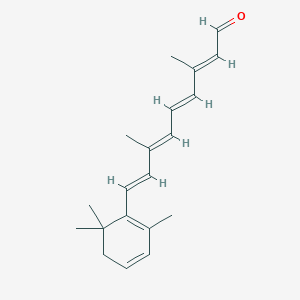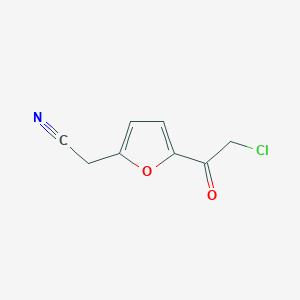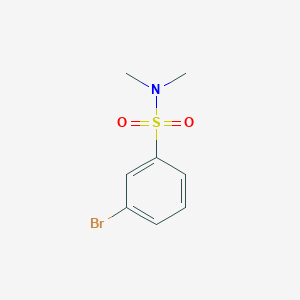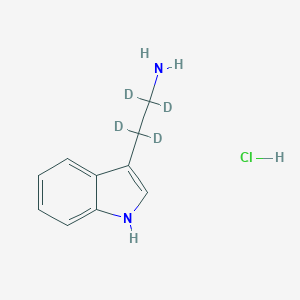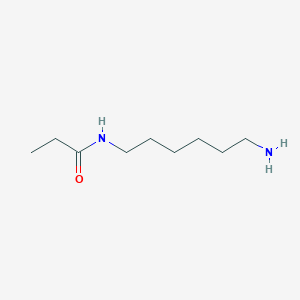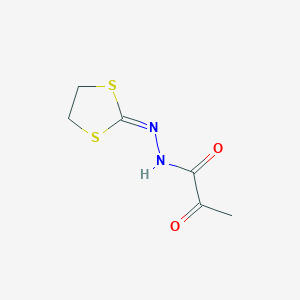
2-Pyruvoylhydrazono-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyruvoylhydrazono-1,3-dithiolane (PDTC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PDTC is a thiol-containing compound that has been studied for its ability to chelate metal ions and act as an antioxidant.
Scientific Research Applications
2-Pyruvoylhydrazono-1,3-dithiolane has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been used in various research studies to investigate its effects on different diseases and conditions, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
2-Pyruvoylhydrazono-1,3-dithiolane acts as a metal chelator and an antioxidant. It binds to metal ions, such as iron and copper, and prevents them from participating in oxidative reactions that can cause damage to cells. This compound also scavenges free radicals and prevents them from damaging cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune responses. This compound also inhibits the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Pyruvoylhydrazono-1,3-dithiolane in lab experiments is its ability to chelate metal ions, which can be useful in studying the effects of metal ions on cellular processes. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for 2-Pyruvoylhydrazono-1,3-dithiolane research. One direction is to investigate its potential use as a therapeutic agent for various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different cellular processes, such as apoptosis and inflammation. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on different cell types.
Synthesis Methods
2-Pyruvoylhydrazono-1,3-dithiolane can be synthesized by reacting 1,3-dithiol-2-one with hydrazine hydrate in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization.
properties
CAS RN |
144602-01-7 |
|---|---|
Molecular Formula |
C6H8N2O2S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
N-(1,3-dithiolan-2-ylideneamino)-2-oxopropanamide |
InChI |
InChI=1S/C6H8N2O2S2/c1-4(9)5(10)7-8-6-11-2-3-12-6/h2-3H2,1H3,(H,7,10) |
InChI Key |
XVEYZKRFWONYNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NN=C1SCCS1 |
Canonical SMILES |
CC(=O)C(=O)NN=C1SCCS1 |
Other CAS RN |
144602-01-7 |
synonyms |
2-pyruvoylhydrazono-1,3-dithiolane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



